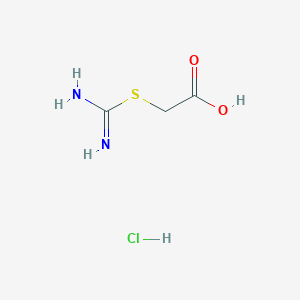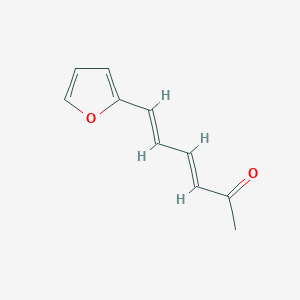
S-Carboxyethylisothiuroniumchlorid
Übersicht
Beschreibung
2-(Carbamimidoylthio)acetic acid hydrochloride is a chemical compound with the molecular formula C₃H₇ClN₂O₂S and a molecular weight of 170.62 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(Carbamimidoylthio)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Biochemische Analyse
Biochemical Properties
2-(Carbamimidoylthio)acetic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of guanidinopropionic acid analogs. It interacts with enzymes such as guanidinoacetate N-methyltransferase (GAMT), which catalyzes the methylation of guanidinoacetic acid to form creatine This interaction is crucial for the production of creatine, a high-energy phosphate-storage molecule in mammals
Cellular Effects
2-(Carbamimidoylthio)acetic acid hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, it is involved in the synthesis of creatine, which is essential for maintaining energy levels during muscle contraction . The compound’s impact on cell signaling pathways and gene expression is linked to its role in creatine metabolism, which affects cellular energy homeostasis and muscle function. Additionally, its effects on cellular metabolism may include alterations in the levels of metabolites and changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of 2-(Carbamimidoylthio)acetic acid hydrochloride involves its interaction with guanidinoacetate N-methyltransferase (GAMT), leading to the production of creatine . This interaction involves the binding of the compound to the active site of the enzyme, facilitating the transfer of a methyl group to guanidinoacetic acid. This process is essential for the synthesis of creatine, which plays a critical role in energy storage and transfer within cells. The compound may also interact with other enzymes and proteins, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Carbamimidoylthio)acetic acid hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under inert atmosphere and at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of 2-(Carbamimidoylthio)acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may enhance creatine synthesis and improve energy metabolism, while higher doses could potentially lead to toxic or adverse effects . Studies have shown that the compound’s impact on muscle function and energy levels is dose-dependent, with threshold effects observed at specific concentrations. Toxicity studies are essential to determine the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(Carbamimidoylthio)acetic acid hydrochloride is involved in metabolic pathways related to creatine synthesis. It interacts with enzymes such as guanidinoacetate N-methyltransferase (GAMT) and other cofactors involved in the methylation process . The compound’s role in these pathways affects metabolic flux and the levels of metabolites, influencing overall energy metabolism. Understanding these pathways is crucial for developing therapeutic strategies targeting metabolic disorders.
Transport and Distribution
The transport and distribution of 2-(Carbamimidoylthio)acetic acid hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes via active transport mechanisms, and its distribution within tissues may be influenced by its interactions with binding proteins . These interactions affect the compound’s localization and accumulation, which are important factors in its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Carbamimidoylthio)acetic acid hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within mitochondria, for example, could enhance its role in energy metabolism and creatine synthesis. Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamimidoylthio)acetic acid hydrochloride typically involves the reaction of thiourea with chloroacetic acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2-(Carbamimidoylthio)acetic acid hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carbamimidoylthio)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .
Wirkmechanismus
The mechanism of action of 2-(Carbamimidoylthio)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(Carbamimidoylthio)acetic acid hydrochloride include:
- S-Carboxymethylisothiuronium chloride
- S-Carboxyethylisothiourea
- S-Carboxypropylisothiuronium chloride
Uniqueness
2-(Carbamimidoylthio)acetic acid hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile reagent in various scientific research applications .
Eigenschaften
IUPAC Name |
2-carbamimidoylsulfanylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S.ClH/c4-3(5)8-1-2(6)7;/h1H2,(H3,4,5)(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLYRGFLNXMMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5425-78-5 | |
| Record name | 5425-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

